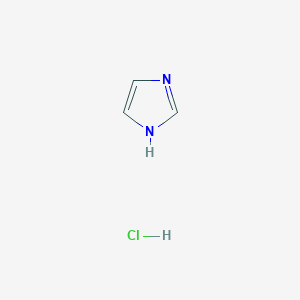

Imidazole hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

Imidazole hydrochloride can be synthesized through various methods, including the use of imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent. This reagent is effective in converting primary amines into azides and activated methylene substrates into diazo compounds. It can be prepared in a one-pot reaction from inexpensive materials, is shelf-stable, and is conveniently crystalline (Goddard-Borger & Stick, 2007). Another synthesis route uses imidazole hydrochloride as a promoter in the synthesis of 2,3-disubstituted-4(3H)-quinazolinone, showcasing its role in promoting multicomponent reactions (Wang et al., 2023).

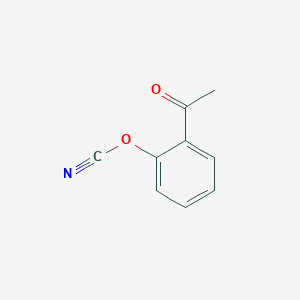

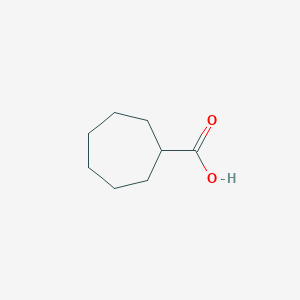

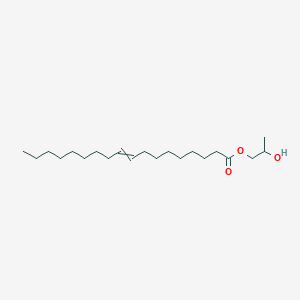

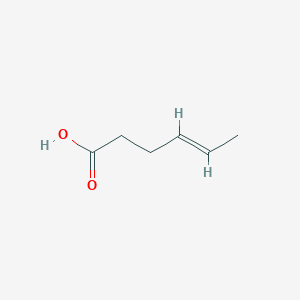

Molecular Structure Analysis

The molecular structure of imidazole hydrochloride derivatives is crucial for their reactivity and applications. Studies on hydrochloride crystals based on imidazole derivatives reveal their structural and magnetic properties, where the molecular structure influences the magnetic susceptibility and behavior of the compounds (Yong, Zhang, & She, 2013).

Chemical Reactions and Properties

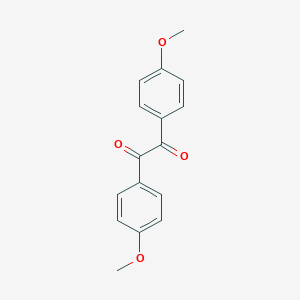

Imidazole hydrochloride is involved in diverse chemical reactions, such as the regioselective synthesis of imidazoles promoted by selenium dioxide in a basic environment, demonstrating the compound's versatility in organic synthesis (Padala et al., 2016). The reactivity of imidazole hydrochloride with 2-oxoaldehydes highlights its role in facilitating regioselectivity and functional core structure formation in the generated imidazoles.

Physical Properties Analysis

The physical properties of imidazole hydrochloride, such as its crystalline form and shelf stability, are important for its handling and storage. These properties enable its widespread use as a reagent in chemical synthesis, as exemplified by the preparation of diazotransfer reagents (Goddard-Borger & Stick, 2007).

Chemical Properties Analysis

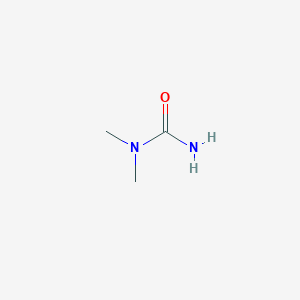

The chemical properties of imidazole hydrochloride, including its role as a Brönsted acid and its ability to promote various chemical reactions, are crucial for its application in organic synthesis. Its capacity to act as a promoter in the synthesis of quinazolinones from o-aminobenzoic acid and DMF derivatives illustrates its utility in enhancing reaction efficiency and functional group tolerance (Wang et al., 2023).

Applications De Recherche Scientifique

Medicinal Chemistry : Imidazole derivatives are extensively used in medicinal chemistry, demonstrating broad bioactivities due to their ability to bind with various enzymes and receptors. They are employed in treating diseases such as cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral diseases. They also find applications in diagnostics and pathology (Zhang, Peng, Damu, Geng, & Zhou, 2014).

Oligonucleotide Synthesis : Imidazole hydrochloride is used in nucleoside phosphoramidite synthesis, showing a high preference for phosphitilating hydroxyl groups over amino groups. This is crucial for synthesizing oligonucleotide analogs with sensitive substituents (Gryaznov & Letsinger, 1992).

Diazotransfer Reagent : Imidazole-1-sulfonyl azide hydrochloride serves as an effective diazotransfer reagent, useful in converting primary amines into azides and activated methylene substrates into diazo compounds. It offers advantages such as easy preparation, stability, and crystalline nature (Goddard-Borger & Stick, 2007).

Antifungal Agent : Certain imidazole hydrochloride derivatives exhibit potent antifungal properties. For instance, 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride has shown high efficacy against guinea pig dermatophytosis (Ogata, Matsumoto, Hamada, Takehara, & Tawara, 1983).

Anticonvulsant Agents : 1-(Naphthylalkyl)-1H-imidazole derivatives have demonstrated potent anticonvulsant activity, with specific derivatives showing high therapeutic indices between anticonvulsant and depressant activities (Walker, Wallach, & Hirschfeld, 1981).

Polymer Applications : Imidazole-based polymers are significant in biology and material science. They associate with biological molecules through hydrogen bonding and electrostatic interactions. Their applications include metal ion extraction, antimicrobial action, and self-assembly in liquid crystals (Anderson & Long, 2010).

Corrosion Inhibition : Imidazole derivatives are effective corrosion inhibitors for copper, especially in acidic environments. They show mixed inhibition properties and engage in chemical interactions with copper surfaces (Gašparac, Martin, Stupnišek-lisac, & Mandić, 2000).

Cancer Research : Imidazole compounds are being researched for their potential therapeutic values in treating incurable diseases like cancer. They interact with various enzymes, proteins, and receptors, offering pathways for new drug designs (Alghamdi, Suliman, Almutairi, Kahtani, & Aljatli, 2021).

Safety And Hazards

Imidazole hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It may also damage fertility or the unborn child . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and do not breathe dust, fume, gas, mist, vapors, and spray .

Orientations Futures

Propriétés

IUPAC Name |

1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIIGWSSTNUWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932890 | |

| Record name | 1H-Imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Imidazole hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Imidazole hydrochloride | |

CAS RN |

1467-16-9 | |

| Record name | Imidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52C2DIA291 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.